1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3OS and a molecular weight of 262.29 g/mol . This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one typically involves electrophilic aromatic substitution reactions. . Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with different positional isomers.
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with a different functional group arrangement.
Properties
Molecular Formula |
C12H13F3OS |
---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
1-[4-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-10-5-4-9(6-8(2)16)7-11(10)17-12(13,14)15/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
MBQIGOQKOQHQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)SC(F)(F)F |
Origin of Product |
United States |
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